One potential area of use could be in free radical substitution reactions . Toluene, which is a methylbenzene, can react with chlorine in a free radical substitution reaction . Given that “1-Chloro-3-(chloromethyl)-2-fluorobenzene” is a type of dichlorotoluene, it might be used in similar reactions.
1-Chloro-3-(chloromethyl)-2-fluorobenzene, with the chemical formula and a molecular weight of 179.02 g/mol, is an aromatic compound characterized by the presence of both chlorine and fluorine substituents on a benzene ring. The compound is also known by various names including m-Chlorobenzyl chloride and 3-Chlorobenzyl chloride. It features a chloromethyl group (-CH2Cl) and a fluorine atom at the 2-position relative to the chloro group at the 1-position on the benzene ring .
Several synthetic routes exist for producing 1-chloro-3-(chloromethyl)-2-fluorobenzene:
1-Chloro-3-(chloromethyl)-2-fluorobenzene finds applications in various fields:
Interaction studies involving 1-chloro-3-(chloromethyl)-2-fluorobenzene typically focus on its reactivity with nucleophiles. These studies help elucidate its potential as an alkylating agent:
Several compounds share structural similarities with 1-chloro-3-(chloromethyl)-2-fluorobenzene. Below is a comparison highlighting their unique features:
Compound Name | Formula | Unique Features |
---|---|---|
1-Chloro-2-fluorobenzene | C7H6ClF | Contains only one chlorine atom and lacks a chloromethyl group. |
1-Chloro-3-(chloromethyl)benzene | C7H6Cl2 | Similar structure but lacks fluorine; used in similar applications. |
1-Bromo-3-(chloromethyl)-2-fluorobenzene | C7H6BrClF | Contains bromine instead of chlorine; different reactivity profile. |
1-Iodo-3-(chloromethyl)-2-fluorobenzene | C7H6IClF | Contains iodine, which may enhance reactivity compared to chlorine. |
These compounds illustrate variations in halogen substituents that influence their chemical behavior and applications in organic synthesis .